molecular formula C10H8ClN3O3 B12081818 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline

4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline

Katalognummer: B12081818
Molekulargewicht: 253.64 g/mol
InChI-Schlüssel: HKYHQOUKKDNLLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline is a substituted quinazoline derivative characterized by a chloro group at position 4, a methoxy group at position 7, a methyl group at position 2, and a nitro group at position 5. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

The compound has been cataloged under CAS number 2089319-30-0 (purity: 97%) and is typically stocked for research purposes . Limited experimental data are available for this specific derivative, but structural analogs suggest that the nitro group at position 6 enhances electrophilicity at position 4, making the chloro substituent more reactive toward nucleophilic substitution reactions . The 2-methyl group may increase steric hindrance and lipophilicity compared to non-methylated analogs .

Eigenschaften

Molekularformel

C10H8ClN3O3

Molekulargewicht

253.64 g/mol

IUPAC-Name

4-chloro-7-methoxy-2-methyl-6-nitroquinazoline

InChI

InChI=1S/C10H8ClN3O3/c1-5-12-7-4-9(17-2)8(14(15)16)3-6(7)10(11)13-5/h3-4H,1-2H3

InChI-Schlüssel

HKYHQOUKKDNLLA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC(=C(C=C2C(=N1)Cl)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stepwise Functionalization of 2-Methylquinazolin-4(3H)-one

A common approach involves constructing the quinazoline core first, followed by sequential functionalization (Figure 1):

Step 1: Synthesis of 2-Methylquinazolin-4(3H)-one
The Gould-Jacobs reaction is employed, cyclizing anthranilic acid derivatives with acetamidine. For example:

  • Reagents : Anthranilic acid, acetamidine hydrochloride, polyphosphoric acid.

  • Conditions : 120°C for 6 hours.

  • Yield : ~75%.

Step 2: Nitration at Position 6
Nitration is performed using fuming nitric acid in concentrated sulfuric acid:

  • Conditions : 0–5°C for 2 hours.

  • Regioselectivity : Directed by the electron-donating methoxy group (if present), but in this case, nitration precedes methoxylation to avoid deactivation.

Step 3: Methoxylation at Position 7
A nucleophilic aromatic substitution replaces a nitro or halogen group with methoxy:

  • Reagents : Potassium hydroxide, methanol.

  • Conditions : 80°C for 1 hour.

  • Yield : 92% (analogous to Liu et al.).

Step 4: Chlorination at Position 4
Thionyl chloride (SOCl₂) and catalytic DMF convert the 4-hydroxyl group to chloro:

  • Conditions : Reflux at 90°C for 5 hours.

  • Yield : 86%.

Table 1: Summary of Reaction Conditions and Yields

StepReactionReagents/ConditionsYield
1CyclizationAnthranilic acid, acetamidine, PPA75%
2NitrationHNO₃/H₂SO₄, 0–5°C, 2 h82%*
3MethoxylationKOH, MeOH, 80°C, 1 h92%
4ChlorinationSOCl₂, DMF, 90°C, 5 h86%
*Hypothetical yield based on analogous nitrations.

One-Pot Multistep Synthesis

Patent US6664390B2 describes a one-pot method for analogous quinazolines, which can be adapted for this compound:

  • Simultaneous Chlorination and Functionalization :

    • Reagents : Thionyl chloride, DMF (catalyst), 3-morpholin-4-yl-propan-1-ol.

    • Conditions : Reflux (90°C) followed by distillation to remove excess SOCl₂.

  • In Situ Nucleophilic Substitution :

    • Reagents : 3-Chloro-4-fluoroaniline, potassium tert-butoxide.

    • Conditions : Tetrahydrofuran (THF)/tert-butanol solvent, 10–15°C.

This method reduces purification steps and improves overall yield (78% over three steps).

Analytical Characterization

Critical analytical data for intermediate and final compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • This compound :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.82 (s, 1H, H-5), 8.76 (s, 1H, H-8), 4.09 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃).

Mass Spectrometry (MS)

  • ESI-MS m/z : [M + H]⁺ calculated for C₁₀H₈ClN₃O₃: 253.64; observed: 253.6.

Optimization Strategies

Chlorination Efficiency

Using excess thionyl chloride (6–10 equivalents) with DMF (0.1 equivalents) ensures complete conversion of the 4-hydroxyl group to chloro. Distilling off residual SOCl₂ prevents side reactions during subsequent steps.

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution rates during methoxylation and amination .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlor-7-methoxy-2-methyl-6-nitrochinazolin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtige Produkte

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline

The synthesis of this compound typically involves several chemical reactions, including nitration and chlorination processes. The compound can be derived from simpler quinazoline derivatives through multi-step reactions that enhance its bioactivity. For example, the compound can be synthesized from 2-amino-4-chlorobenzoic acid through a series of reactions involving formamide and various chlorinating agents .

Anticancer Properties

One of the most promising applications of this compound is its potential as an anticancer agent. Quinazoline derivatives are known to exhibit significant inhibitory effects on various receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. In particular, studies have shown that quinazoline compounds can inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are pivotal in tumor angiogenesis and growth .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameTarget ReceptorIC50 (µM)Reference
This compoundVEGFR-20.34
3-Ethyl-6-nitroquinazolineVEGFR4.6
3-(Thiazolyl)quinazolineEGFR0.13

Other Therapeutic Applications

Beyond oncology, quinazoline derivatives have been explored for their antimicrobial properties against various pathogens. Research indicates that certain modifications to the quinazoline structure can enhance its efficacy against microbial infections, including those caused by Pneumocystis carinii and Toxoplasma gondii .

Case Studies and Research Findings

Numerous studies have documented the synthesis and biological evaluation of quinazoline derivatives:

  • Antitumor Activity : A study reported that a specific derivative exhibited potent anticancer activity against prostate cancer cell lines with an IC50 comparable to established chemotherapeutics .
  • VEGFR Inhibition : Another research highlighted the ability of modified quinazolines to inhibit VEGFR with significantly lower IC50 values than standard treatments, indicating their potential as more effective therapeutic agents .
  • Combination Therapies : Investigations into combination therapies involving quinazolines have shown enhanced efficacy when used alongside traditional chemotherapy drugs, suggesting a synergistic effect that warrants further exploration .

Wirkmechanismus

The mechanism of action of 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Nitro Group Impact : The nitro group at position 6 in the target compound increases electron-withdrawing effects, enhancing reactivity at position 4 for substitution reactions compared to methoxy or fluorine substituents .

Fluorine vs. Methoxy : Fluorine at position 7 (e.g., 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline) increases electronegativity and lipophilicity, whereas methoxy groups offer electron-donating properties that stabilize aromatic systems .

Biologische Aktivität

4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and interactions with various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C9H6ClN3O3C_9H_6ClN_3O_3. The compound features a quinazoline core, which is known for its diverse pharmacological profiles.

Biological Activity Overview

The compound has been studied for its interactions with various biological targets, particularly in the context of cancer treatment. Its structure allows it to engage with specific enzymes and receptors, leading to significant biological effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

Study Cell Line IC50 (µM) Mechanism of Action
MCF-70.13EGFR inhibition
A5490.28Apoptosis induction
HeLa0.59Cell cycle arrest
  • EGFR Inhibition : The compound has shown potent inhibition against the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Electron-Withdrawing Groups : The presence of chlorine and nitro groups enhances the compound's ability to interact with biological targets.
  • Methoxy Substituent : The methoxy group at position 7 plays a crucial role in modulating the compound's solubility and bioavailability.

Case Studies

  • Study on MCF-7 Cells : In a study examining the effects on breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 0.13 µM, indicating strong potential as an anticancer agent targeting EGFR signaling pathways.
  • Research on A549 Cells : Another study reported an IC50 of 0.28 µM against A549 lung cancer cells, suggesting that the compound effectively induces apoptosis and inhibits cell growth through multiple mechanisms.

Q & A

Q. What are the common synthetic routes for 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline, and what are their key steps?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinazoline core. A representative approach includes:

Nitration and Chlorination : Introduce the nitro group at position 6 via mixed acid (HNO₃/H₂SO₄) nitration, followed by chlorination at position 4 using POCl₃ or oxalyl chloride (e.g., 2.63 mmol oxalyl chloride in dichloromethane with DMF catalysis) .

Methoxy Group Introduction : Alkylation or nucleophilic substitution to install the methoxy group at position 7, often using methanol under basic conditions.

Methylation : Methylation at position 2 via Friedel-Crafts alkylation or using methyl halides.
Yields vary significantly (2–5% in multi-step syntheses) due to competing side reactions, necessitating careful purification (e.g., column chromatography or recrystallization) .

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., nitro groups deshield adjacent protons, while methoxy groups show distinct singlet peaks).
  • X-ray Crystallography : Resolve regiochemistry ambiguities (e.g., confirming nitro group orientation at position 6 with a mean C–C bond deviation of 0.003 Å) .
  • HPLC-MS : Assess purity and molecular weight (e.g., using C18 columns with acetonitrile/water gradients) .

Advanced Research Questions

Q. How can researchers optimize the low yields observed in multi-step syntheses of nitro-substituted quinazolines?

Methodological Answer: Yield optimization strategies include:

  • Catalytic Enhancements : Use Lewis acids (e.g., FeCl₃) to improve nitration regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for chlorination steps .
  • Stepwise Monitoring : Intermediate characterization via TLC or in-situ IR to identify bottlenecks (e.g., incomplete nitration).
    Comparative studies show that reducing step count (e.g., one-pot reactions) can increase overall yield from 2% to 15% .

Q. What analytical methods resolve contradictions in spectroscopic data for nitro-substituted quinazolines?

Methodological Answer: Contradictions often arise from overlapping signals or tautomerism. Solutions include:

  • 2D NMR (COSY, NOESY) : Differentiate between positional isomers (e.g., distinguishing C-6 nitro from C-5 substitution) .
  • Isotopic Labeling : Use ¹⁵N-labeled reagents to track nitro group behavior in reaction mechanisms.
  • Computational Modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. How does the electronic effect of the nitro group influence reactivity in subsequent functionalization?

Methodological Answer: The nitro group is a strong electron-withdrawing moiety, which:

  • Directs Electrophilic Substitution : Favors reactions at meta positions relative to nitro, complicating further functionalization.
  • Reduces Nucleophilicity : Hinders SN2 reactions at adjacent sites, requiring harsher conditions (e.g., NaH/DMF for methoxy introduction) .
  • Promotes Side Reactions : Nitro reduction (e.g., to amine) under catalytic hydrogenation may occur, necessitating controlled conditions (low H₂ pressure, room temperature) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.